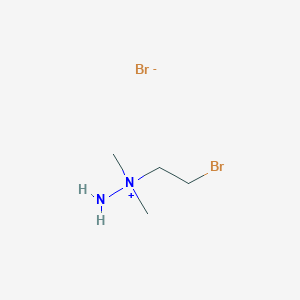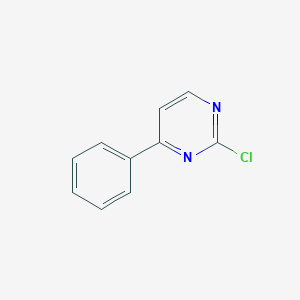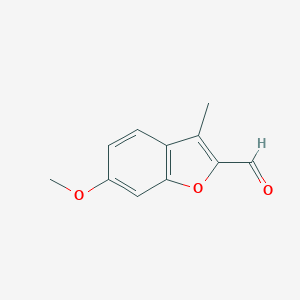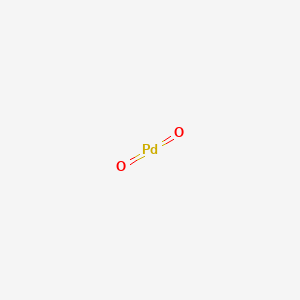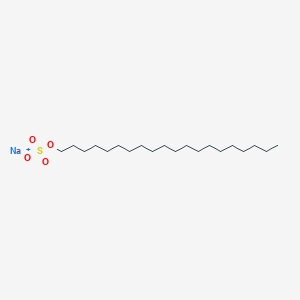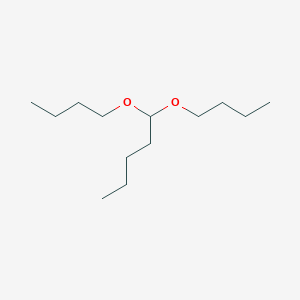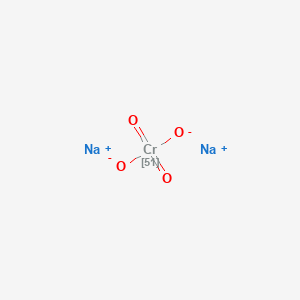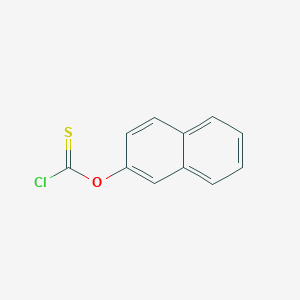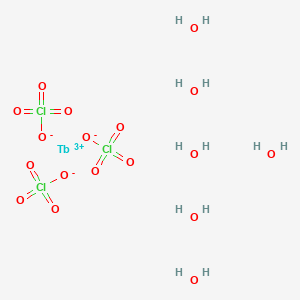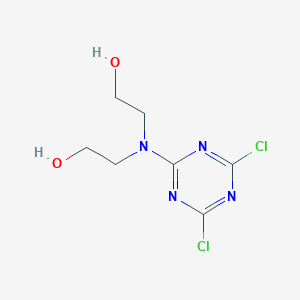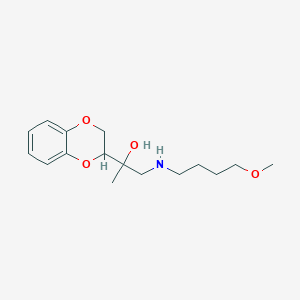
alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol, also known as MDBM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and research. MDBM is a synthetic compound that belongs to the family of benzodioxan derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol is not yet fully understood. However, it is believed that alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol exerts its effects by interacting with various cellular targets and signaling pathways. alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to inhibit the activity of certain enzymes and proteins, which may contribute to its antitumor and antimicrobial properties.
Efectos Bioquímicos Y Fisiológicos
Alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol can induce apoptosis, or programmed cell death, in cancer cells. Additionally, alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to inhibit the growth and proliferation of cancer cells in animal models. alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has also been found to have antimicrobial properties and has been shown to be effective against a range of bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to be relatively stable and can be stored for long periods of time without significant degradation. However, one limitation is that the exact mechanism of action of alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol is not yet fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol. One area of interest is in the development of new drugs based on the structure of alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol. Researchers are investigating the potential of alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol derivatives as potential treatments for cancer and other diseases. Additionally, researchers are exploring the use of alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol as a tool for studying various cellular processes and signaling pathways. Finally, researchers are investigating the potential of alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol as a diagnostic tool for detecting certain diseases.
Métodos De Síntesis
Alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol can be synthesized using a multistep process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with N-(4-methoxybutyl)-N-methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to further chemical modifications to obtain the final compound.
Aplicaciones Científicas De Investigación
Alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of various diseases. alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been shown to exhibit antitumor activity and has been investigated as a potential treatment for cancer. Additionally, alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to have antimicrobial properties and has been studied as a potential treatment for bacterial infections.
Propiedades
Número CAS |
13627-87-7 |
|---|---|
Nombre del producto |
alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol |
Fórmula molecular |
C16H25NO4 |
Peso molecular |
295.37 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-(4-methoxybutylamino)propan-2-ol |
InChI |
InChI=1S/C16H25NO4/c1-16(18,12-17-9-5-6-10-19-2)15-11-20-13-7-3-4-8-14(13)21-15/h3-4,7-8,15,17-18H,5-6,9-12H2,1-2H3 |
Clave InChI |
MZLXCKVKXIYDHQ-UHFFFAOYSA-N |
SMILES |
CC(CNCCCCOC)(C1COC2=CC=CC=C2O1)O |
SMILES canónico |
CC(CNCCCCOC)(C1COC2=CC=CC=C2O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



